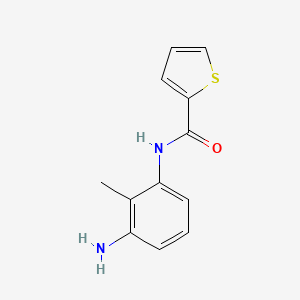

N-(3-amino-2-methylphenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOSFBGXRJYTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 3-amino-2-methylbenzoic acid with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-amino-2-methylphenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

N-(3-amino-2-methylphenyl)thiophene-2-carboxamide has the molecular formula . Its structure features a thiophene ring bonded to an amide group and an amino-substituted phenyl ring. The presence of these functional groups enhances its reactivity and interaction with biological systems.

Chemistry

- Synthesis Intermediate : This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and electrophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Reduces carboxamide to amine | LiAlH₄, NaBH₄ |

| Substitution | Electrophilic substitution on the thiophene ring | Br₂, H₂SO₄ |

Biology

- Biological Activity : this compound is being investigated for its potential interactions with biological macromolecules. Its structure allows it to bind effectively to proteins and nucleic acids, making it a candidate for drug development targeting various diseases.

Medicine

- Therapeutic Potential : The compound is explored for its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. It shows promise in developing pharmaceuticals aimed at treating conditions such as cancer and inflammatory diseases.

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in producing dyes and pigments due to its unique chemical properties. Its stability and reactivity make it suitable for various specialty chemical applications.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound was shown to inhibit cell proliferation in vitro, suggesting its potential as a lead compound in cancer therapy.

- Antimicrobial Properties : Research indicated that the compound possesses antimicrobial activity against several bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Drug Development : Ongoing research is focused on modifying the structure of this compound to enhance its bioavailability and therapeutic efficacy. Preliminary results show promise in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of thiophene carboxamides is evident in the diversity of derivatives reported in the literature. Below is a detailed comparison of N-(3-amino-2-methylphenyl)thiophene-2-carboxamide with structurally or functionally related compounds:

Structural Analogues

Key Structural and Functional Differences

- Substituent Effects: The 3-amino-2-methylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogues like those in . The amino group may enhance hydrogen-bonding interactions, while the methyl group increases steric bulk compared to halogens or methoxy groups. Compounds with thiazole moieties (e.g., ) exhibit improved antibacterial activity, likely due to increased planarity and π-π stacking with bacterial enzymes.

Synthetic Efficiency :

- Biological Activity: Antibacterial Activity: Nitrothiophene derivatives (e.g., ) show narrow-spectrum activity, possibly due to nitro group reduction disrupting bacterial redox pathways. Anticancer Potential: Quinazolinone-linked carboxamides (e.g., ) demonstrate strong EGFR inhibition, whereas benzo[b]thiophene derivatives (e.g., ) target microtubule dynamics. Antioxidant Properties: Metal complexes of thiophene carboxamides (e.g., Co(II) in ) exhibit radical scavenging activity superior to propyl gallate but inferior to vitamin E.

Physicochemical Properties

- NMR Shifts: The thiophene-2-carboxamide core typically shows characteristic 1H NMR signals at δ 7.5–8.0 ppm (thiophene protons) and δ 12.0–12.5 ppm (amide NH) . Substituents like trifluoromethyl groups cause downfield shifts in adjacent protons (δ 7.8–8.2 ppm) . The 3-amino-2-methylphenyl group would likely exhibit NH2 signals at δ 5.5–6.0 ppm and aromatic protons at δ 6.5–7.2 ppm, similar to related amino-phenyl derivatives .

Thermal Stability :

- Melting points for thiophene carboxamides range widely (68–164°C), influenced by substituent polarity and crystallinity .

Biological Activity

N-(3-amino-2-methylphenyl)thiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring and an amide group, allowing it to interact with various biological targets. Below is a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12N2OS

- Functional Groups : Amino group, carboxamide group, thiophene ring

The structural features of this compound facilitate its binding to proteins and nucleic acids, making it a candidate for drug development in various therapeutic areas.

This compound is believed to exert its biological effects through several mechanisms:

- Target Interaction : The compound interacts with specific biological macromolecules, influencing their function.

- Biochemical Pathways : Thiophene derivatives often engage in various biochemical pathways, contributing to their pharmacological properties such as anticancer and anti-inflammatory effects.

- Pharmacological Effects : Studies have indicated that thiophene derivatives exhibit a range of activities including:

- Anticancer

- Antimicrobial

- Antihypertensive

- Anti-inflammatory

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance:

- In vitro Studies : Research has demonstrated that certain thiophene derivatives can suppress the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported IC50 values indicating effective inhibition of these cell lines by structurally similar compounds .

The anticancer effects are attributed to:

- Induction of apoptosis and necrosis in cancer cells.

- Cell cycle arrest at the pre-G1 phase, increasing early and late apoptosis rates significantly compared to untreated controls .

Antimicrobial Activity

This compound may also possess antimicrobial properties similar to other thiophene derivatives. Compounds within this class have shown antibacterial and antifungal activities against various pathogens .

Case Studies and Research Findings

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of thiophene derivatives on MCF-7 cells, compounds were found to significantly inhibit cell proliferation through mechanisms involving apoptosis and cell cycle modulation .

- Structure–Activity Relationship (SAR) : Understanding the SAR of thiophene derivatives has been crucial in optimizing their biological activity. Variations in substituents on the thiophene ring can enhance or diminish activity against specific targets .

Future Directions

The ongoing research into thiophene-based compounds like this compound indicates promising avenues for drug development. Potential future studies may focus on:

- Optimization of Structure : Modifying chemical structures to enhance potency and selectivity.

- In vivo Studies : Transitioning from in vitro findings to animal models to evaluate therapeutic efficacy and safety.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying observed biological activities.

Q & A

Basic Research Question

- IR spectroscopy : Confirms amide C=O (1670 cm⁻¹) and NH₂ (3400–3345 cm⁻¹) groups .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.1–7.4 ppm) and NH₂ signals (δ 5.2–7.8 ppm) .

- ¹³C NMR : Thiophene carbons (δ 120–140 ppm) and carbonyl (δ 165 ppm) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ = calculated 259.08) .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Substituent variation : Modify the phenyl ring (e.g., halogenation) or thiophene moiety (e.g., methyl/bromo groups) to assess impact on bioactivity .

- Biological assays :

- Data analysis : Correlate electronic (Hammett σ) or steric parameters with activity trends .

How to address low solubility in biological assays?

Advanced Research Question

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt formation : React with hydrochloric acid to form water-soluble hydrochloride salts .

- Prodrug strategies : Esterify the carboxamide group for improved membrane permeability .

What analytical challenges arise in characterizing synthetic intermediates?

Basic Research Question

- Byproduct identification : LC-MS detects side products (e.g., unreacted aniline or acylated derivatives) .

- Elemental analysis : Validate stoichiometry (C, H, N, S) to confirm intermediate purity .

- Crystallization issues : Use mixed solvents (e.g., ethanol-isopropyl alcohol) for recalcitrant compounds .

How to resolve contradictory biological activity data across studies?

Advanced Research Question

- Purity verification : Re-run assays after repurification via HPLC .

- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability .

- Structural analogs : Compare with derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to isolate pharmacophores .

What computational methods predict the compound’s reactivity or stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.